

A Comprehensive Technical Guide to 1-Chlorodecane: Properties, Synonyms, and Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chlorodecane

Cat. No.: B1668793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorodecane, a primary alkyl chloride, serves as a versatile building block in organic synthesis. Its linear ten-carbon chain and reactive terminal chlorine atom make it a valuable precursor for the introduction of the decyl group into a wide array of molecular frameworks. This technical guide provides an in-depth overview of **1-chlorodecane**, including its synonyms and alternative names, physicochemical properties, and detailed experimental protocols for its application in key synthetic transformations. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in leveraging the synthetic utility of this important chemical intermediate.

Synonyms and Alternative Names

1-Chlorodecane is known by several alternative names in chemical literature and commerce. A comprehensive list of these synonyms is provided below to aid in its identification across various databases and supplier catalogs.^{[1][2]}

- Decyl chloride
- n-Decyl chloride

- Decane, 1-chloro-
- 1-Decyl chloride
- Chlorodecane
- Monochlorodecane

Chemical Identifiers:

- CAS Number: 1002-69-3[1]
- EC Number: 213-691-0[2]
- Beilstein Registry Number: 1735224[2]
- MDL Number: MFCD00000956[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **1-chlorodecane** is essential for its safe handling, storage, and effective use in chemical reactions. The following table summarizes its key physicochemical data.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₁ Cl	[3]
Molecular Weight	176.73 g/mol	[3]
Appearance	Colorless liquid	[3][4]
Odor	Odorless	[3][4]
Melting Point	-34 °C	[2][5][6]
Boiling Point	223 °C at 760 mmHg	[2][4][5]
Density	0.868 g/mL at 25 °C	[2][6]
Flash Point	83 °C (181.4 °F) - closed cup	[2][4][5]
Refractive Index (n ²⁰ /D)	1.437	[2][6]
Solubility in Water	0.01 g/L at 20 °C	[5]
logP (Octanol/Water Partition Coefficient)	5.7 - 5.8	[5]
Vapor Pressure	14.1 hPa at 99 °C	[5]

Synthetic Applications and Experimental Protocols

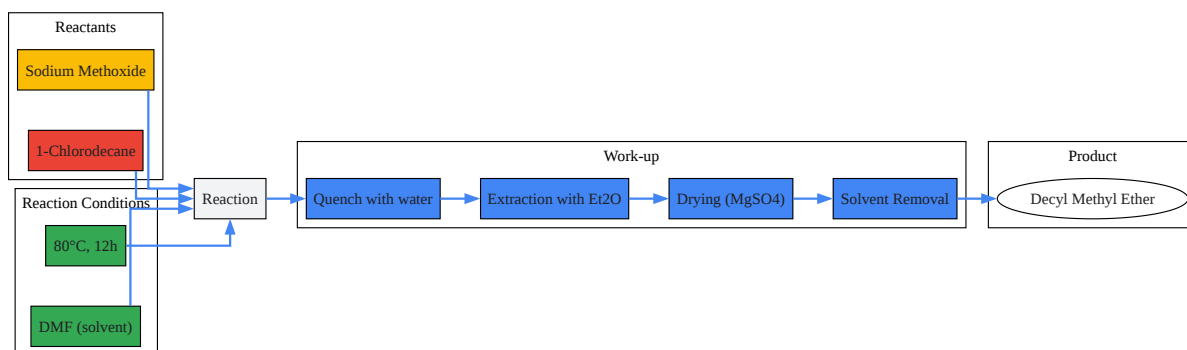
1-Chlorodecane is a key intermediate in a variety of nucleophilic substitution reactions. The following sections provide detailed experimental protocols for several common transformations involving this reagent.

Williamson Ether Synthesis: Preparation of Decyl Methyl Ether

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkyl halide and an alkoxide. This protocol details the synthesis of decyl methyl ether from **1-chlorodecane** and sodium methoxide.

Experimental Protocol:

- **Reaction Setup:** A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.
- **Reagent Addition:** Sodium methoxide (CH_3ONa , 1.5 equivalents) is suspended in 100 mL of anhydrous N,N-dimethylformamide (DMF) in the reaction flask.
- **Addition of 1-Chlorodecane:** **1-Chlorodecane** (1.0 equivalent) is dissolved in 50 mL of anhydrous DMF and added dropwise to the stirred suspension of sodium methoxide over 30 minutes.
- **Reaction:** The reaction mixture is heated to 80 °C and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion, the reaction mixture is cooled to room temperature and poured into 500 mL of ice-water. The aqueous layer is extracted three times with 100 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by fractional distillation to yield pure decyl methyl ether.



[Click to download full resolution via product page](#)

Williamson Ether Synthesis Workflow

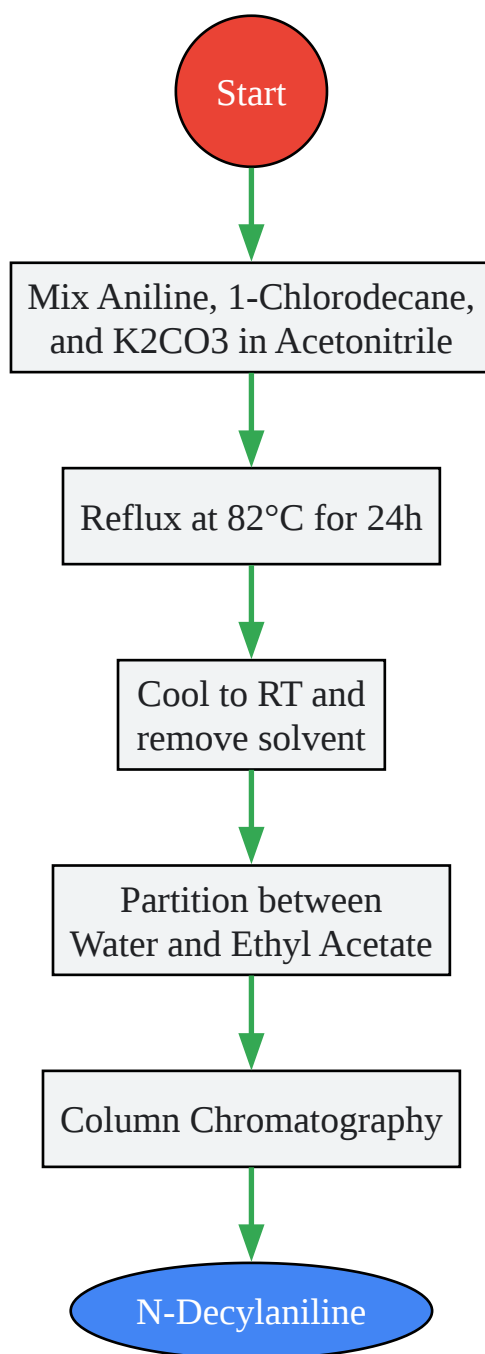
N-Alkylation of Amines: Synthesis of N-Decylaniline

1-Chlorodecane can be used to alkylate primary and secondary amines to produce the corresponding secondary and tertiary amines. This protocol describes the synthesis of N-decylaniline.

Experimental Protocol:

- **Reaction Setup:** A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
- **Reagent Addition:** Aniline (1.2 equivalents), **1-chlorodecane** (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents) are added to 50 mL of acetonitrile.

- **Reaction:** The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 24 hours. Reaction progress is monitored by TLC.
- **Work-up:** The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between 100 mL of water and 100 mL of ethyl acetate. The aqueous layer is extracted twice more with 50 mL portions of ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-decylaniline.



[Click to download full resolution via product page](#)

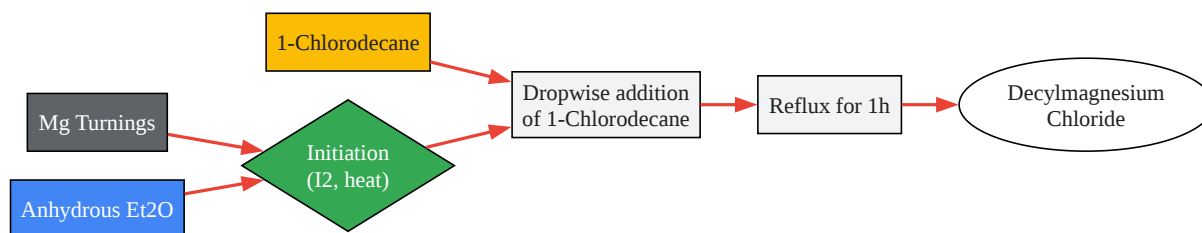
N-Alkylation of Aniline Workflow

Grignard Reagent Formation and Reaction

1-Chlorodecane can be converted to its corresponding Grignard reagent, decylmagnesium chloride, which is a powerful nucleophile for forming carbon-carbon bonds.

Experimental Protocol for Grignard Reagent Formation:

- **Reaction Setup:** All glassware (a 250 mL three-necked flask, reflux condenser with a drying tube, and an addition funnel) must be rigorously dried in an oven and assembled hot under an inert atmosphere. Magnesium turnings (1.2 equivalents) are placed in the flask.
- **Initiation:** A small crystal of iodine is added to the magnesium turnings. A small portion of a solution of **1-chlorodecane** (1.0 equivalent) in 100 mL of anhydrous diethyl ether is added. The reaction is initiated by gentle warming or the addition of a sonicator bath. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
- **Addition:** The remaining **1-chlorodecane** solution is added dropwise at a rate that maintains a gentle reflux.
- **Completion:** After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction. The resulting grey-black solution of decylmagnesium chloride is used immediately in the subsequent reaction.



[Click to download full resolution via product page](#)

Grignard Reagent Formation from **1-Chlorodecane**

Nucleophilic Substitution with Azide: Synthesis of 1-Azidodecane

The reaction of **1-chlorodecane** with sodium azide provides a straightforward route to 1-azidodecane, a useful intermediate for the synthesis of amines via reduction or for use in click

chemistry.

Experimental Protocol:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, **1-chlorodecane** (1.0 equivalent) is dissolved in 150 mL of N,N-dimethylformamide (DMF).
- **Reagent Addition:** Sodium azide (NaN_3 , 1.5 equivalents) is added to the solution.
- **Reaction:** The reaction mixture is heated to 70 °C and stirred for 18 hours. The reaction progress can be monitored by TLC.
- **Work-up:** After cooling to room temperature, the reaction mixture is poured into 500 mL of water and extracted three times with 100 mL portions of diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed by rotary evaporation, and the crude 1-azidodecane is purified by vacuum distillation.

Synthesis of Decyl Cyanide (Undecanenitrile)

The reaction with cyanide ions is another important nucleophilic substitution for extending the carbon chain and introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Experimental Protocol:

- **Reaction Setup:** A 500 mL round-bottom flask is fitted with a reflux condenser and a mechanical stirrer.
- **Reagent Addition:** Sodium cyanide (NaCN , 1.2 equivalents) is dissolved in 100 mL of a 1:1 mixture of ethanol and water. **1-Chlorodecane** (1.0 equivalent) is then added.
- **Reaction:** The mixture is heated to reflux and stirred vigorously for 36 hours.
- **Work-up:** The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted three times with 100 mL of diethyl ether.

- Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude decyl cyanide is purified by vacuum distillation.

Safety Information

1-Chlorodecane is a combustible liquid and can cause skin and serious eye irritation.^[4] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.^{[1][7]} Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.^{[3][4][5]}

Conclusion

1-Chlorodecane is a valuable and versatile chemical intermediate with broad applications in organic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a staple in the synthesis of a diverse range of organic molecules. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chlorodecane | C₁₀H₂₁Cl | CID 13848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chlorodecane 98 1002-69-3 [sigmaaldrich.com]
- 3. fishersci.be [fishersci.be]
- 4. fishersci.com [fishersci.com]
- 5. 1-Chlorodecane - Safety Data Sheet [chemicalbook.com]
- 6. 1-クロロデカン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Chlorodecane: Properties, Synonyms, and Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668793#1-chlorodecane-synonyms-and-alternative-names>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com